2-Phenylpyridin-3-ol
Description
Contextualization within Pyridine (B92270) and Phenol (B47542) Chemistry
The chemical nature of 2-Phenylpyridin-3-ol is best understood by considering its constituent parts: the pyridine ring and the phenolic hydroxyl group. Pyridines are a fundamental class of six-membered nitrogen-containing heterocycles first isolated in 1849. dur.ac.uk They are key building blocks in the pharmaceutical and agrochemical industries. dur.ac.uk The pyridine moiety in this compound can participate in various reactions, including those at the nitrogen atom or on the ring itself.
The hydroxyl group at the 3-position gives the molecule the characteristics of a hydroxypyridine, which can be considered a phenol analog. This -OH group can act as a hydrogen bond donor and acceptor, influencing the molecule's intermolecular interactions and its potential binding to biological targets. The phenolic character also allows for reactions such as oxidation of the hydroxyl group. The combination of a phenyl substituent and a hydroxyl group on the same pyridine core creates a scaffold with specific steric and electronic properties, making it a distinct entity for synthetic and medicinal chemistry explorations.
Significance of this compound Derivatives in Contemporary Research
This compound serves as a versatile building block in organic synthesis for creating more complex molecules and libraries of compounds for screening. chembk.com Its derivatives are of significant interest in medicinal chemistry and materials science.
In medicinal chemistry, pyridine and its derivatives, particularly pyridinones (isomers of hydroxypyridines), are recognized as "privileged structures" due to their presence in numerous biologically active compounds. mdpi.comfrontiersin.org Research has shown that derivatives of 3-hydroxypyridine (B118123) may possess anti-cancer, anti-viral, and anti-bacterial properties, though further investigation is required. chembk.com A notable example is a derivative of this compound that has been investigated for its potential use in treating diabetes and hyperlipidemia by acting as a GPR120 agonist. google.com.qa The synthesis of novel 2,3-disubstituted pyridines, starting from precursors like 2-amino-3-hydroxypyridine, has been explored to create compounds containing 1,2,3-triazole moieties, which are significant in drug discovery. researchgate.net
In materials science, the parent compound 2-phenylpyridine (B120327) is a foundational ligand for creating phosphorescent iridium and platinum complexes used in high-efficiency Organic Light Emitting Diodes (OLEDs). wikipedia.org The specific electronic properties of the 2-phenylpyridine structure are crucial for the performance of these materials. wikipedia.org While this compound itself is not directly cited for OLED applications in the same manner, its structural similarity to this important class of ligands suggests potential for developing new functional materials with tailored optoelectronic properties.
Table 2: Selected Research Findings on this compound and its Derivatives
| Research Area | Finding | Reference |
|---|---|---|
| Organic Synthesis | Used as a precursor for synthesizing more complex molecules through reactions like oxidation, reduction, and substitution. | The hydroxyl group can be alkylated with propargyl bromide for use in copper-catalyzed 'click chemistry' to form triazole-containing pyridines. researchgate.net |
| Medicinal Chemistry | Derivatives are studied for potential antimicrobial and anticancer activities. chembk.com | A derivative, 5-(4-((2-phenylpyridin-3-yl)methoxy)phenyl)isoxazol-3-ol, is part of a patent for GPR120 agonists for potential diabetes treatment. google.com.qa |
| Spectroscopy | Spectroscopic techniques like NMR and Mass Spectrometry are used to verify the structure and purity of the compound and its derivatives. spectrabase.com | High-resolution mass spectrometry confirms the molecular weight (C₁₁H₉NO, theoretical 171.19 g/mol). |
Historical Perspective on the Study of this compound
The study of this compound is built upon a long history of pyridine chemistry. The parent 2-phenylpyridine was first described in the scientific literature in a 1938 publication in Organic Syntheses. wikipedia.org The development of synthetic routes to the 3-hydroxypyridine core has also been a subject of extensive research. A versatile and widely used method involves the acid-catalyzed rearrangement and condensation of furan (B31954) derivatives with an ammonia (B1221849) source, which can produce highly functionalized 3-hydroxypyridines in high yields. dur.ac.uk
For instance, a 2001 thesis detailed the synthesis of 6-Methyl-2-phenylpyridin-3-ol by heating a furan precursor, (5-Methylfuran-2-yl)phenylmethanone, with ammonia in a sealed vessel. dur.ac.uk This demonstrates that the general synthetic strategies for accessing this class of compounds have been established for decades. The continued interest in these molecules is driven by the ongoing discovery of new applications for their derivatives in fields like medicine and materials science. frontiersin.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHRMPFHJXSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186728 | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3308-02-9 | |
| Record name | 2-Phenyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinol, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylpyridin 3 Ol and Its Analogs
Direct Synthetic Routes to 2-Phenylpyridin-3-ol
Direct synthesis of this compound can be approached by forming the pyridin-3-ol ring with the phenyl group already in place or by adding the phenyl group to a pre-formed pyridin-3-ol precursor.
Cyclization Reactions for Pyridin-3-ol Ring Formation
The formation of the pyridin-3-ol skeleton is a critical step, and various cyclization strategies have been developed to achieve this. These methods often involve the construction of the heterocyclic ring from acyclic precursors.
Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of cyclic compounds, including nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.org This reaction typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, such as a ruthenium-based Grubbs catalyst, to form a cyclic alkene with the elimination of a small volatile alkene like ethylene. organic-chemistry.orgwikipedia.org
For the synthesis of substituted pyridin-3-ols, a common strategy involves the RCM of appropriately substituted α,β-unsaturated amides. rsc.org For instance, the reaction of an enone with a suitable amine can generate a diene precursor, which then undergoes RCM. Subsequent aromatization or tautomerization of the resulting dihydropyridinone can lead to the desired pyridin-3-ol. rsc.org A general procedure for RCM involves dissolving the α,β-unsaturated amide in a solvent like dichloromethane (B109758) or toluene, followed by the addition of a second-generation Hoveyda-Grubbs catalyst. The reaction is typically heated until the starting material is consumed. rsc.org
One specific example is the synthesis of 2-methyl-4-phenylpyridin-3-ol, which was achieved in an 87% yield from an enone precursor. rsc.org This highlights the efficiency of RCM in constructing the core pyridin-3-ol structure. The versatility of RCM allows for the synthesis of a variety of substituted 3-hydroxypyridines and 3-aminopyridines by carefully designing the starting diene precursors. organic-chemistry.org
Electrophilic cyclization is another key strategy for constructing the pyridin-3-ol ring. sioc-journal.cn This method involves the cyclization of a suitably functionalized acyclic precursor initiated by an electrophile. For example, the synthesis of 5-iodo-2,4-diphenylpyridin-3-yl (phenyl)methanone has been achieved through the electrophilic cyclization of N-propargylic β-enaminones in the presence of iodine and sodium bicarbonate. ijpsonline.com This reaction proceeds with an 80% yield. ijpsonline.com
Another approach involves the K2CO3-mediated cyclization and rearrangement of γ,δ-alkynyl oximes. ijpsonline.com Specifically, (E)-1,5-diphenylpent-4-yn-1-one oxime, when heated with potassium carbonate in glycerol, yields 2,6-diphenylpyridin-3-ol in 74% yield. ijpsonline.comijpsonline.com This reaction demonstrates a metal-free approach to the pyridin-3-ol core.
Furthermore, the formation of pyridin-3-ols can be achieved from the ring expansion of 2-oxofurans in the presence of ammonia-producing compounds. researchgate.net This pathway is considered general for the conversion of various furfural (B47365) derivatives into their corresponding pyridin-3-ol analogs. researchgate.net
Ring-Closing Metathesis Approaches
Coupling Reactions for Phenyl Group Introduction
The introduction of the phenyl group onto the pyridine (B92270) ring is a crucial step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation. nobelprize.orglibretexts.org
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
In the context of this compound synthesis, a common approach is to couple a phenylboronic acid with a halogenated pyridin-3-ol derivative. For instance, the Suzuki coupling of a brominated or chlorinated pyridin-3-ol with phenylboronic acid can yield the desired this compound. chembk.com The reaction conditions often involve a palladium catalyst such as Pd(OAc)2, a phosphine (B1218219) ligand, and a base like potassium carbonate in a suitable solvent mixture, for example, DMF/water. mdpi.com
The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. Microwave-assisted Suzuki-Miyaura reactions have been shown to be effective, reducing reaction times. mdpi.com The reaction mechanism generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. nobelprize.orgajol.info
Table 1: Examples of Suzuki-Miyaura Reactions for Aryl-Pyridine Synthesis
| Halopyridine Reactant | Arylboronic Acid | Catalyst System | Solvent | Product | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt/K2CO3 | DMF/H2O | 2-Phenylpyridine (B120327) | 70.0 | mdpi.com |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt/K2CO3 | DMF/H2O | 3-Phenylpyridine (B14346) | Not Specified | mdpi.com |
Note: The table provides examples of Suzuki-Miyaura reactions for the synthesis of phenylpyridines, illustrating the general conditions. Specific yields for this compound may vary depending on the exact substrates and conditions used.
While palladium catalysis is dominant, other metals can also mediate the coupling of a phenyl group to a pyridine ring. For example, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, offer an alternative. ajol.info The Negishi reaction involves the coupling of an organozinc reagent with an organohalide. organic-chemistry.org
Copper-catalyzed reactions have also been employed. For instance, a copper-catalyzed reaction between acetophenones and 1,3-diaminopropane (B46017) can directly produce 2-arylpyridines. organic-chemistry.org Additionally, ligand-free copper(I)-mediated cross-coupling of organostannanes with electrophiles represents another potential route. nsf.gov
Iron-catalyzed direct Suzuki-Miyaura type reactions have also been explored for the synthesis of 2-phenylpyridine, offering a more earth-abundant metal alternative to palladium. acs.org Theoretical and experimental studies have shown that an oxoiron complex is the likely active species in this transformation. acs.org
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like this compound and its analogs. nih.govfrontiersin.org These reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of efficiency, atom economy, and structural diversity. nih.govfrontiersin.org
Several well-established MCRs, such as the Hantzsch, Biginelli, Mannich, Passerini, Strecker, and Ugi reactions, provide versatile platforms for constructing the pyridin-3-ol scaffold. nih.gov For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and an amine or ammonia (B1221849) source can lead to the formation of dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines. The choice of reactants allows for the introduction of various substituents on both the pyridine and phenyl rings.
A notable example is the synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives through a one-pot, three-component reaction of aromatic aldehydes, 2-aminopyridine (B139424), and phenols at 80°C without the need for a solvent or catalyst. nih.gov This method provides good to high yields of the desired products. nih.gov Similarly, the synthesis of polysubstituted 2-amino-pyridines can be achieved through a solvent-less four-component reaction of acetylenedicarboxylate, malononitrile, an amine, and an aldehyde, with yields ranging from 79% to 95%. mdpi.com
The strategic application of MCRs allows for the rapid generation of libraries of this compound analogs for structure-activity relationship (SAR) studies, which is crucial in drug discovery and materials science. nih.gov
Solvent-Free Synthetic Protocols
Solvent-free synthesis has gained significant attention as a green chemistry approach to minimize the environmental impact of chemical processes. scielo.brresearchgate.net These methods often lead to higher efficiency, shorter reaction times, and simpler work-up procedures.
One prominent solvent-free method for synthesizing nitrogen-containing heterocycles is mechanochemistry, which involves grinding solid reactants together, sometimes with a catalytic amount of a liquid. scielo.brresearchgate.net This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, a related heterocyclic compound, demonstrating its potential for the synthesis of this compound as well. scielo.brresearchgate.net The process involves the manual grinding of reactants or using a vortex mixer, offering a safe, robust, and energy-efficient alternative to traditional solvent-based methods. scielo.brresearchgate.net
Another example of a solvent-free protocol is the three-component synthesis of 2-[phenyl (pyridine-2-yl amino) methyl] phenols by reacting 2-aminopyridine and benzaldehydes with phenols at 80°C. nih.gov This reaction proceeds efficiently without any solvent, highlighting the feasibility of synthesizing complex pyridine derivatives under environmentally benign conditions. nih.gov The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has also been achieved through a solvent-free, three-component reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide, with moderate to good yields. mdpi.com
These solvent-free approaches align with the principles of green chemistry by reducing waste and energy consumption, making them attractive for both academic and industrial applications.
Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for derivatization, allowing for the systematic modification of its structure to modulate its biological activity and physicochemical properties. The key positions for functionalization are the pyridine ring, the phenyl moiety, and the hydroxyl group.
Functionalization of the Pyridine Ring
The pyridine ring of this compound is susceptible to various chemical transformations. The nitrogen atom within the ring influences its reactivity, making it an electron-deficient system. mountainscholar.org This property allows for selective functionalization at different positions.
One common strategy is the introduction of substituents at the C4, C5, and C6 positions of the pyridine ring. For example, in the synthesis of 6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol (B6415563), a key synthetic route involves the Suzuki-Miyaura cross-coupling of a pyridine boronic acid derivative with a substituted phenyl halide. vulcanchem.com This palladium-catalyzed reaction allows for the introduction of various aryl groups at the C6 position. vulcanchem.com
Another approach involves direct functionalization of the pyridine ring. Nitration using nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to an amine and further modified. vulcanchem.com The choice of reagents and reaction conditions can direct the substitution to specific positions on the pyridine ring. Studies on related pyridine-containing compounds have shown that introducing halogens or methyl groups can influence the molecule's interaction with biological targets. nih.gov
Substitutions on the Phenyl Moiety
Structure-activity relationship (SAR) studies on related compounds have shown that introducing substituents on the phenyl ring can be unfavorable for certain biological activities, suggesting that an unsubstituted phenyl ring may be optimal in some cases. nih.gov For instance, the introduction of a fluorine atom at the ortho, meta, or para position of the phenyl ring in a series of pyrrolo[1,2-b] vulcanchem.comnih.govtriazole derivatives led to a slight decrease in activity. nih.gov
However, in other contexts, substitution on the phenyl ring is a key strategy for tuning properties. For example, the synthesis of 6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol involves a phenyl ring substituted with a trifluoromethoxy group, which is known to be electron-withdrawing and increases lipophilicity. vulcanchem.com The synthesis of such analogs often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a substituted phenylboronic acid is coupled with a functionalized pyridine. vulcanchem.comnih.gov
Modifications of the Hydroxyl Group
The hydroxyl group at the C3 position of the this compound scaffold is a versatile functional handle for derivatization. It can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and biological activity. vulcanchem.com
The hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acylating agents, respectively. msu.edu The Williamson ether synthesis, for example, can be used to introduce various alkyl or aryl groups, although it is generally more effective with primary alkyl halides to avoid elimination reactions. msu.edu
In some synthetic strategies, the hydroxyl group is protected during other transformations and then deprotected in the final step. Alternatively, the hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions, although this may require activation of the hydroxyl group to make it a better leaving group. msu.edu For instance, protonation in a strong acid can convert the hydroxyl group into a better leaving group (H₂O). msu.edu
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogs to minimize environmental impact. scielo.brjmaterenvironsci.comacs.org These approaches focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org
As discussed previously, solvent-free synthesis is a key green chemistry strategy. nih.govscielo.brresearchgate.net Mechanochemical methods, where reactions are carried out by grinding solids together, eliminate the need for bulk solvents and can lead to higher yields and shorter reaction times. scielo.brresearchgate.net
The use of water as a solvent is another important green approach. jmaterenvironsci.com Water is a non-toxic, non-flammable, and readily available solvent. Some multicomponent reactions for the synthesis of pyridine derivatives have been successfully carried out in aqueous media. jmaterenvironsci.com For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using sodium acetate (B1210297) in a water-ethanol mixture. jmaterenvironsci.com
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. scielo.br The use of catalysts can reduce the amount of reagents needed and minimize the generation of byproducts. For instance, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted pyridines, and efforts are ongoing to develop more sustainable and recyclable catalyst systems. vulcanchem.com
Furthermore, the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. acs.org Multicomponent reactions are inherently more atom-economical than multi-step syntheses. nih.govfrontiersin.org
Reactivity and Reaction Mechanisms of 2 Phenylpyridin 3 Ol
General Reactivity Patterns of Pyridinols
Pyridinols, including the structural isomer 2-phenylpyridin-3-ol, exhibit a chemical reactivity influenced by the interplay between the pyridine (B92270) ring and the hydroxyl group. The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character, which can influence the reactivity of the attached phenyl and hydroxyl groups.
In general, pyridinols can participate in reactions as both nucleophiles and electrophiles. The lone pair of electrons on the nitrogen atom allows it to act as a base or nucleophile. The hydroxyl group, similar to that in phenols, can be deprotonated to form a phenoxide-like species, enhancing its nucleophilicity. Conversely, the pyridine ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-activation.
Pyridinols are also recognized for their antioxidant properties, functioning as radical-trapping agents. beilstein-journals.orgacs.orgnih.govacs.org They can donate a hydrogen atom from the hydroxyl group to peroxyl radicals, thereby inhibiting oxidation processes. beilstein-journals.orgacs.org The efficiency of this process is influenced by the O-H bond dissociation energy, which can be modulated by substituents on the pyridine ring. beilstein-journals.org For instance, electron-donating groups can weaken the O-H bond and increase the rate of reaction with peroxyl radicals. beilstein-journals.org
Specific Reaction Pathways Involving the Pyridine Nitrogen
The nitrogen atom in this compound is a key site for various chemical transformations. Its basicity allows it to react with acids to form pyridinium (B92312) salts. This protonation can alter the electronic properties of the molecule, making the pyridine ring more susceptible to nucleophilic attack.
Furthermore, the pyridine nitrogen can act as a directing group in metal-catalyzed C-H activation reactions. nih.govresearchgate.netrsc.org For example, in palladium-catalyzed reactions, the nitrogen can coordinate to the metal center, facilitating the activation of C-H bonds at specific positions, often at the ortho-position of the phenyl ring. nih.govresearchgate.netrsc.org This has been demonstrated in reactions such as arylation, methylation, and sulfenylation of 2-phenylpyridine (B120327). nih.govresearchgate.netrsc.org
The nitrogen can also be involved in cyclization reactions. For instance, N-protected pyridone derivatives can undergo direct monofluorination using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). acs.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound imparts reactivity similar to that of phenols. libretexts.orgsolubilityofthings.com This group is acidic and can be deprotonated by a base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile and can participate in various reactions, such as ether and ester formation.
The hydroxyl group is a strong activating group for electrophilic aromatic substitution on the pyridine ring, directing incoming electrophiles to the ortho and para positions. byjus.com Common electrophilic substitution reactions include nitration and halogenation. byjus.com For example, treatment of phenols with bromine water can lead to the formation of polybrominated products. byjus.com
The hydroxyl group can also be oxidized. However, substitution or elimination of the phenolic hydroxyl group itself is generally difficult. libretexts.org
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity refers to the preference for reaction at one position over another. In reactions of this compound, regioselectivity is often dictated by the directing effects of both the phenyl and hydroxyl substituents, as well as the pyridine nitrogen. In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful ortho, para-director, meaning that substitution will preferentially occur at positions 4 and 6 of the pyridine ring.
In metal-catalyzed C-H activation reactions, the pyridine nitrogen often acts as a directing group, leading to high regioselectivity for functionalization at the ortho-position of the phenyl ring. nih.govresearchgate.net This has been observed in palladium-catalyzed arylations and other similar transformations. researchgate.net
Stereoselectivity is the preferential formation of one stereoisomer over another. durgapurgovtcollege.ac.inwikipedia.org While information specifically on the stereoselective reactions of this compound is limited, related transformations provide insights. For instance, the hydrogenation of substituted pyridinium salts using iridium catalysts with chiral ligands can proceed with high enantioselectivity. mdpi.com The stereochemical outcome of a reaction is determined by the specific mechanism and the nature of the reactants and catalysts involved. durgapurgovtcollege.ac.inwikipedia.org For example, SN2 reactions are stereospecific and proceed with inversion of configuration. wikipedia.org
Mechanistic Studies of this compound Transformations
Catalytic Reaction Mechanisms
Catalytic reactions involving 2-phenylpyridine derivatives often proceed through a series of well-defined steps involving the catalyst, which provides an alternative reaction pathway with a lower activation energy. solubilityofthings.com A prominent example is the palladium-catalyzed C-H activation/functionalization at the ortho-position of the phenyl ring. nih.govresearchgate.netrsc.org
A general mechanism for these reactions involves the following key steps: nih.gov
Coordination: The pyridine nitrogen coordinates to the palladium catalyst.
C-H Activation: The palladium center facilitates the cleavage of a C-H bond at the ortho-position of the phenyl ring, often forming a cyclometalated intermediate.
Oxidative Addition/Reductive Elimination: The functionalizing agent adds to the palladium center (oxidative addition), followed by the formation of the new C-C or C-heteroatom bond and regeneration of the catalyst (reductive elimination).
The specific nature of the intermediates and the rate-limiting step can vary depending on the reaction conditions and the specific reagents used. nih.gov For instance, in the palladium-catalyzed methylation of 2-phenylpyridine, both radical and non-radical pathways have been proposed, with the C-C bond activation being the rate-limiting step in the non-radical pathway. nih.gov
Visible light photoredox catalysis has also emerged as a powerful tool for organic synthesis, utilizing metal complexes that can engage in single-electron transfer processes upon photoexcitation. nih.govaip.org
Role of Intermediates and Transition States
Transition states represent the highest energy point along the reaction coordinate between reactants and products or between intermediates. solubilityofthings.com They are transient and cannot be isolated. solubilityofthings.com The energy of the transition state determines the activation energy of a reaction step. solubilityofthings.com Computational studies, such as density functional theory (DFT), are often employed to model the structures and energies of transition states to gain a deeper understanding of reaction pathways. nih.gov For example, in the palladium-catalyzed methylation of 2-phenylpyridine, DFT calculations have been used to compare the energies of transition states in different proposed mechanistic pathways. nih.gov
The table below summarizes key reactive sites and potential transformations of this compound.
| Reactive Site | Type of Reaction | Potential Products |
| Pyridine Nitrogen | Protonation, N-Alkylation, Coordination to metals | Pyridinium salts, N-Alkylpyridinium salts, Metal complexes |
| Phenolic Hydroxyl Group | Deprotonation, O-Alkylation, O-Acylation, Oxidation | Phenoxides, Ethers, Esters, Quinone-like structures |
| Pyridine Ring | Electrophilic Aromatic Substitution (at C4, C6) | Halogenated, nitrated, or sulfonated derivatives |
| Phenyl Ring | C-H Activation (ortho-position) | Arylated, alkylated, or functionalized phenyl derivatives |
Catalytic Applications of 2 Phenylpyridin 3 Ol and Its Complexes
2-Phenylpyridin-3-ol as a Ligand in Transition Metal Catalysis
The 2-phenylpyridine (B120327) framework is a classic C^N-cyclometalating ligand that forms highly stable complexes with a variety of transition metals. These complexes are pivotal in numerous catalytic transformations. The nitrogen of the pyridine (B92270) ring and the ortho-carbon of the phenyl ring coordinate to the metal center, forming a robust five-membered chelate ring. nih.gov This structure is central to the catalytic activity observed in systems involving iridium, palladium, gold, and other metals.
Iridium complexes featuring 2-phenylpyridine (ppy) ligands are among the most powerful and widely used photoredox catalysts. nih.gov The archetypal complex, facial-tris(2-phenylpyridine)iridium(III) or fac-Ir(ppy)₃, is prepared through the cyclometalation of 2-phenylpyridine with an iridium source like iridium trichloride. wikipedia.org
Upon absorption of visible light, these complexes transition to a long-lived triplet excited state. rsc.org This excited state is both a potent oxidant and a strong reductant, enabling it to participate in single-electron transfer (SET) processes with organic substrates. For instance, the excited state of fac-Ir(ppy)₃ has a reduction potential of -1.73 V vs SCE, making it a powerful electron donor capable of reducing substrates like alkyl halides. nih.gov This high reducing power is attributed to the strongly electron-donating nature of the three cyclometalated ppy ligands. nih.gov
The versatility of Ir(ppy)₃ and its derivatives is demonstrated in a wide array of organic transformations, including reductive dehalogenations, radical cyclizations, and cycloadditions. nih.govfigshare.com By modifying the ppy ligand, researchers can fine-tune the photophysical and redox properties of the iridium catalyst to suit specific reactions. nih.gov For example, polymer-supported fac-Ir(ppy)₃ catalysts have been developed that exhibit performance comparable to their small-molecule counterparts but with the added benefits of recyclability and reuse. rsc.org A recent study also reported the unexpected in situ formation of an iridium complex containing a deprotonated 2-(o-hydroxyphenyl)pyridine (HOppy) ligand, which displayed strong green-light emission, highlighting the potential of hydroxylated ppy ligands in this area. rsc.org
Table 1: Selected Photoredox Reactions Catalyzed by Iridium-ppy Complexes
| Catalyst | Reaction Type | Substrate Example | Product | Key Feature | Citation |
| fac-Ir(ppy)₃ | Reductive Dehalogenation | Alkyl, Alkenyl, Aryl Iodides | Dehalogenated Hydrocarbon | Catalyst is a sufficiently strong electron donor to directly reduce substrates from its photoexcited state. | nih.govfigshare.com |
| Ir(dcabpy)(ppy)₂ on Al₂O₃ | Reductive Dehalogenation | 2-Bromoacetophenone | Acetophenone | Heterogenized catalyst allows for easy recovery, reusability, and very low catalyst loadings (0.1 mol %). | nih.gov |
| Polymer-bound fac-Ir(ppy)₃ | Birch-type Photo-reduction | Naphthalene | 1,4-Dihydronaphthalene | Homogeneous polymer catalyst mimics small-molecule counterpart and is recyclable. | rsc.org |
The 2-phenylpyridine motif serves as a classic directing group in palladium-catalyzed C-H activation and functionalization reactions. rsc.org The pyridine nitrogen coordinates to the palladium center, positioning it to selectively activate the C-H bond at the ortho-position of the phenyl ring. This strategy provides an efficient route to synthesize functionalized biaryls and other complex molecules. rsc.org
These reactions typically proceed via a cyclopalladated intermediate. rsc.org A wide variety of functional groups can be introduced at the ortho-position, including aryl, alkyl, chloro, and hydroxyl groups. rsc.orgscielo.br For example, the palladium-catalyzed ortho-arylation of 2-phenylpyridines with potassium aryltrifluoroborates has been achieved using palladium(II) acetate (B1210297) as the catalyst. thieme-connect.com Similarly, the C-H alkylation with alkyl iodides has been developed, where palladacycles formed from 2-phenylpyridines act as key intermediates.
Of particular relevance is the direct ortho-hydroxylation of 2-phenylpyridines. One method uses palladium(II) acetate as the catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Another protocol employs palladium(II) chloride with aqueous hydrogen peroxide, a more atom-efficient oxidant. rsc.org These reactions highlight how the 2-phenylpyridine scaffold can be used to directly synthesize hydroxylated derivatives, which are valuable intermediates. More recently, the development of specialized ligands like carboxyl-pyridones has enabled the Pd-catalyzed C-H hydroxylation of various substrates using aqueous H₂O₂ at room temperature, showcasing the ongoing innovation in this field. nih.gov
Table 2: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine
| Catalyst System | Functionalization | Reagent/Oxidant | Product | Yield | Citation |
| Pd(OAc)₂ / Cu(OAc)₂ / p-Benzoquinone | Arylation | Potassium Phenyltrifluoroborate | 2-(2-Phenylphenyl)pyridine | 74% | thieme-connect.com |
| Pd(OAc)₂ | Hydroxylation | tert-Butyl Hydroperoxide (TBHP) | 2-(Pyridin-2-yl)phenol | 58% | rsc.org |
| PdCl₂ | Hydroxylation | Hydrogen Peroxide (H₂O₂) | 2-(Pyridin-2-yl)phenol | 75% | rsc.org |
| Pd(OAc)₂ / Trifluoroacetic Anhydride | Acylation | Benzoic Acid | 2-Benzoylphenyl)pyridine derivative | 82% | rsc.org |
Cyclometalated gold(III) complexes stabilized by 2-phenylpyridine (ppy) ligands have emerged as effective catalysts for various organic transformations. uio.no The strong Au-C bond in these complexes helps to stabilize the gold(III) center against reduction to the catalytically less active gold(I) or gold(0) states. uio.no The synthesis of these complexes often involves direct C-H activation (auration) of the ppy ligand. nih.govacs.org
These gold(III)-ppy complexes have shown catalytic activity in reactions such as the hydration of alkynes and the addition of furans to enones. uio.nonih.gov For instance, the complex Au(ppy)Cl₂ has been used to catalyze the addition of 2-methylfuran (B129897) to methyl vinyl ketone. uio.no The catalytic cycle can be influenced by the nature of other ancillary ligands and the counterions present. nih.govacs.org Computational and experimental studies on complexes like [(ppy)Au(NHC)Y]X₂ have shown that the counterion's position can be tuned, which in turn can influence the catalytic activity by, for example, positioning a water molecule for an outer-sphere attack in alkyne hydration reactions. nih.gov While specific examples using this compound are not prominent, the use of related N,O-chelating ligands like 3-hydroxypicolinic acid in gold(III) catalysis suggests that hydroxylated ppy ligands are a viable and interesting area for future exploration. uio.no
Research has demonstrated that oxovanadium(IV) microclusters incorporating 2-phenylpyridine as a ligand are highly active precatalysts for the oligomerization of various olefins. nih.gov These catalytic systems are typically activated by a co-catalyst, such as modified methylaluminoxane (B55162) (MMAO-12). pubcompare.aidntb.gov.ua
The synthesis of these microclusters involves reacting vanadyl acetylacetonate (B107027) with 2-phenylpyridine and oxydiacetic acid. pubcompare.ai The resulting complexes have proven effective in the oligomerization of functionalized olefins like allyl alcohol, 3-buten-1-ol, 2-chloro-2-propen-1-ol, and 2,3-dibromo-2-propen-1-ol. nih.govmostwiedzy.pl The catalytic activity is notably high for several of these substrates. dntb.gov.ua For example, while these systems were highly active for allyl alcohol oligomerization, they were inactive when AlEt₂Cl was used as the cocatalyst instead of MAO, indicating the critical role of the activator. mdpi.com This area of research is relatively new, and these findings open the door for creating novel oligomeric materials from functionalized monomers using vanadium-based catalysts. mostwiedzy.pl
Table 3: Catalytic Activity of Oxovanadium(IV)-2-Phenylpyridine Microclusters in Olefin Oligomerization
| Olefin Substrate | Co-catalyst | Catalytic Activity | Finding | Citation |
| Allyl Alcohol | MMAO-12 | Very High | The system is a highly active precatalyst for this substrate. | nih.gov |
| 3-Buten-1-ol | MMAO-12 | Very High | The system is a highly active precatalyst for this substrate. | nih.gov |
| 2-Chloro-2-propen-1-ol | MMAO-12 | High | The system is a highly active precatalyst for this substrate. | nih.govdntb.gov.ua |
| 2,3-Dibromo-2-propen-1-ol | MMAO-12 | Very High | The system is a highly active precatalyst for this substrate. | nih.gov |
The 2-phenylpyridine ligand scaffold is utilized in a variety of other metal-based catalytic systems. Ruthenium complexes, for instance, have been employed for the C-H arylation of 2-phenylpyridine in water, offering a more environmentally friendly approach. csic.es
Significantly, a recyclable catalyst featuring a hydroxylated phenylpyridine ligand has been developed. figshare.comacs.org A hyper-cross-linked polymer was used to support a CpIr complex via a 2-OH-4-phenylpyridine ligand (an isomer of the title compound). acs.orgacs.org This metal-polymer bifunctional catalyst, CpIr@HCPs-(2-OH-4-phenylpyridine), proved highly effective for the N-trideuteromethylation of amines using deuterated methanol. acs.org The study highlighted that the hydroxyl group on the pyridine ligand was crucial for the catalytic activity; a similar complex with an unsubstituted pyridine ligand showed drastically lower yield (93% vs 14%). acs.org This demonstrates the profound impact a hydroxyl substituent can have on catalytic performance and the potential for creating robust, recyclable catalysts.
Medicinal Chemistry and Biological Activity of 2 Phenylpyridin 3 Ol Derivatives
Overview of Biological Significance
Derivatives of 2-phenylpyridin-3-ol are recognized for their significant biological activities, which include antimicrobial, antiviral, and anticancer properties. jst.go.jp The versatility of the pyridine (B92270) ring, a common feature in many FDA-approved drugs, combined with the phenyl and hydroxyl substituents, allows for a broad range of therapeutic applications. nih.gov The nitrogen atom in the pyridine ring can improve the water solubility of less soluble compounds, a beneficial characteristic for drug development. researchgate.net Research has shown that modifications to the phenyl and pyridine rings can significantly modulate the biological activity of these derivatives. vulcanchem.com
Antimicrobial Activities
The this compound scaffold has been a fruitful area of investigation for the development of new antimicrobial agents.
Antibacterial Efficacy and Mechanisms
Derivatives of this compound have shown notable efficacy against various bacterial strains. Studies have demonstrated their potential as lead compounds for the development of new antibiotics. For instance, certain pyridine derivatives have exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. thieme-connect.comnih.gov
Research into 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives, which share a similar pyridine core, revealed that compounds with fluoro and chloro substitutions on the phenyl ring were the most active. scirp.org The antibacterial activity of these compounds is often evaluated using methods like the agar (B569324) well diffusion method. scirp.org
Antifungal Properties
The antifungal potential of this compound derivatives has also been explored. Some pyrazole-pyridine derivatives have demonstrated very good antifungal activity, in some cases superior to standard fungicides. nih.gov The mechanism of action for some related pyridinone derivatives is thought to involve the inhibition of enzymes like cytochrome P450 CYP51, which is crucial for sterol biosynthesis in fungi. vulcanchem.com
Antiviral Applications
Novel 2-benzoxyl-phenylpyridine derivatives have been identified as potent antiviral agents. mdpi.comresearchgate.net These compounds have shown significant activity against viruses such as Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comresearchgate.net Studies have indicated that these derivatives can effectively inhibit the cytopathic effects induced by the virus and reduce viral progeny. mdpi.com The antiviral mechanism appears to target the early stages of viral replication, including viral RNA and protein synthesis, rather than directly inactivating the virus. researchgate.net
For instance, a series of 2-benzoxyl-phenylpyridine derivatives were tested, with some compounds (W9, W13, and W15) showing stronger inhibitory effects than the control drug, ribavirin. mdpi.com
Anticancer and Antitumor Research
The 2-phenylpyridine (B120327) scaffold is a prominent feature in the design of novel anticancer agents. acs.orgacs.org Iridium(III) complexes bearing 2-phenylpyridine ligands have been extensively studied for their antiproliferative activity against various cancer cell lines, including ovarian, breast, lung, and colon cancer. acs.orgacs.org
Structure-Activity Relationships in Anticancer Derivatives
The biological activity of these anticancer derivatives is highly dependent on the nature and position of substituents on the 2-phenylpyridine ligand. acs.org Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the anticancer potency of these compounds.
Key findings from SAR studies on iridium(III) complexes with 2-phenylpyridine ligands include:
Influence of Substituents: The presence of electron-donating or electron-withdrawing groups on the 2-phenylpyridine ligand significantly affects the antiproliferative activity. acs.org
Hydrophobicity: An increase in the hydrophobicity of the complex often leads to enhanced cellular accumulation and, consequently, higher potency. acs.org
Isomeric Effects: Structural isomers can exhibit contrasting biological activities despite having similar chemical reactivity. acs.orgacs.org The position of a functional group can impact the compound's hydrophobicity and cellular distribution. acs.org
Mechanism of Action: These complexes can bind to DNA nucleobases, with a preference for 9-ethylguanine, and can also catalyze the oxidation of NADH to NAD+, suggesting multiple potential mechanisms for their anticancer effects. acs.orgacs.org
The following table summarizes the antiproliferative activity of selected iridium(III) complexes with substituted 2-phenylpyridine ligands against the A2780 ovarian cancer cell line.
| Compound | Substituent on 2-Phenylpyridine Ligand | IC50 (µM) in A2780 Cells |
| 16 | None | >60 |
| 2 | 4'-Fluoro | 2.5 |
| 8 | 4'-Hydroxymethyl | 2.6 |
| 13 | 2'-Methyl | 1.18 |
| 15 | 3'-Nitro | 3.1 |
| Cisplatin | - | 5.3 |
Data sourced from a study on half-sandwich iridium(III) complexes. acs.org
This data highlights how specific substitutions on the 2-phenylpyridine ring can dramatically increase the anticancer potency, with some derivatives showing greater activity than the established chemotherapy drug, cisplatin. acs.org
Cellular Uptake and Distribution Studies
Detailed studies on the cellular uptake and distribution specifically for this compound are not extensively documented in publicly available literature. However, research on related 2-phenylpyridine-containing compounds, particularly metal complexes, provides insights into how this scaffold can influence cellular localization.
For instance, studies on half-sandwich iridium(III) complexes incorporating 2-phenylpyridine ligands have been conducted to determine their distribution within cancer cells. In A2780 human ovarian cancer cells, iridium complexes with functionalized 2-phenylpyridine ligands showed significant accumulation in the cytosol, with smaller amounts localizing in the cell membrane and other particulate fractions. acs.org Specifically, for one complex, the distribution was 51.4% in the cytosol and 28.4% in the cell membrane and particulate fractions, while a structural isomer showed 69.2% in the cytosol and 17.9% in the membrane and particulate fractions. acs.org The degree of cellular accumulation of these iridium complexes was found to vary depending on the specific substituents on the 2-phenylpyridine ligand. acs.org
Furthermore, the cellular uptake efficiency of other metal complexes can be influenced by the ligands. For example, the uptake of certain iridium(III) complexes was found to be more efficient depending on the specific diimine ligand attached, which in turn correlated with their cytotoxic activity. mdpi.com Some organometallic iridium(III) complexes have been observed to accumulate in the nuclei of A549 lung cancer cells through an energy-dependent active transport mechanism. mdpi.com Gold(III) complexes with 2-phenylpyridine have also been investigated for their cellular uptake in cancer cell lines. researchgate.net
These findings suggest that the 2-phenylpyridine scaffold is a viable component in molecules designed to enter cells. The lipophilicity and structural characteristics of its derivatives likely play a crucial role in their ability to cross cell membranes and their subsequent distribution among cellular compartments. acs.org However, without direct studies on this compound, its specific cellular behavior remains to be elucidated.
Insecticidal Activities
Recent research has identified derivatives of 2-phenylpyridine as a promising class of insecticides. mdpi.comnih.gov
Evaluation Against Specific Pest Species
A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have demonstrated significant insecticidal activity against the oriental armyworm (Mythimna separata). mdpi.comnih.gov Several of these compounds, when applied at a concentration of 500 mg/L, resulted in 100% inhibition of this pest. mdpi.comnih.gov However, these same compounds were found to be ineffective against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and showed limited activity against the cowpea aphid (Aphis craccivora). mdpi.com
Other studies on different heterocyclic compounds have also highlighted the importance of testing against a range of pests. For instance, some nereistoxin (B154731) derivatives showed promising activity against the bird cherry-oat aphid (Rhopalosiphum padi), with LC50 values comparable to the commercial insecticide flonicotamid, but were evaluated against the oriental armyworm as well. rsc.org Similarly, other research has focused on the diamondback moth (Plutella xylostella) as a target for novel insecticides. nih.gov
The table below summarizes the insecticidal activity of selected 2-phenylpyridine derivatives against Mythimna separata.
| Compound | Substituent on Benzene (B151609) Ring | Inhibition against M. separata at 500 mg/L (%) |
| 5b | 2-methoxy | 100 |
| 5d | 3-chloro | 100 |
| 5g | 3-trifluoromethyl | 100 |
| 5h | 3-trifluoromethoxy | 100 |
| 5k | Not specified | 100 |
Data sourced from a study by Zhang et al. (2023). mdpi.comnih.gov
Structure-Activity Relationships for Insecticidal Efficacy
The relationship between the chemical structure of 2-phenylpyridine derivatives and their insecticidal activity has been a key area of investigation. For the N-phenylbenzamide series active against Mythimna separata, the nature and position of substituents on the benzene ring were found to be critical. mdpi.com
Specifically, compounds with a methoxy (B1213986) group at the 2-position of the benzene ring or a chlorine, trifluoromethyl, or trifluoromethoxy group at the 3-position exhibited the highest insecticidal activities (100% inhibition). mdpi.com This suggests that these particular substitutions are beneficial for the compound's efficacy against this pest species. The principle of linking different active substructures, in this case, 2-phenylpyridine and N-phenylbenzamide, was the guiding strategy in designing these potent insecticides. mdpi.com
The broader field of insecticide research often relies on understanding structure-activity relationships (SAR). For example, the biological activity of other pyridine derivatives, such as 2-methyl-6-phenylnicotinonitrile, is also significantly influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups, for instance, can enhance cytotoxic properties. Similarly, in a series of dichloro-allyloxy-phenol derivatives, the structure-activity relationship was a key point of discussion for their insecticidal effects. nih.gov
Other Reported Biological Activities
While insecticidal activity has been a recent focus, the 2-phenylpyridine scaffold and its analogs are associated with a range of other biological activities. Pyridine derivatives, in general, are widely used in crop protection as herbicides and fungicides. mdpi.com The 2-pyridone (or 2-hydroxypyridine) nucleus, a related structure, is a scaffold found in compounds with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties. eurekaselect.comnih.gov
Specifically, derivatives of 3-hydroxypyridine (B118123) have been investigated for several therapeutic applications. They have shown potential as antihypoxic and neuroprotective agents. dergipark.org.tr Furthermore, certain 3-hydroxypyridine-4-one derivatives have been evaluated for their antimicrobial effects and as tyrosinase inhibitors. benthamdirect.comnih.gov The substitution pattern on the phenyl ring of these compounds was found to significantly impact their biological activity. nih.gov
In the context of anticancer research, iridium(III) complexes containing 2-phenylpyridine ligands have shown antiproliferative activity against various cancer cell lines, including ovarian, colon, breast, and lung cancer. acs.org The presence and type of substituents on the chelating 2-phenylpyridine ligand greatly affect the cytotoxic potency of these complexes. acs.org Gold(III) complexes with 2-phenylpyridine have also been synthesized and tested against human leukemia and mouse tumor cell lines, showing in some cases greater cytotoxicity than the established drug cisplatin. researchgate.net
Drug Design and Development Implications
The chemical versatility of the 2-phenylpyridine scaffold makes it a valuable platform in drug design and development. nih.gov
Pharmacokinetic Considerations
The pharmacokinetic properties of a drug candidate are crucial for its development. The pyridine and pyrimidine (B1678525) rings are often incorporated into molecules to enhance their pharmacokinetic and pharmacodynamic profiles due to their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems. nih.govmdpi.com
For example, in the development of Bruton's tyrosine kinase (Btk) inhibitors, a 5-phenylpyridin-2(1H)-one skeleton was used as a privileged scaffold. Derivatives based on this structure exhibited excellent pharmacokinetic properties and in vivo efficacy in animal models of arthritis. nih.gov In another instance, the replacement of a phenyl ring with a pyridinone ring in a series of enzyme inhibitors was done to improve properties like solubility by introducing an additional hydrogen bond acceptor. nih.govfrontiersin.org
Scaffold Modification for Enhanced Bioactivity
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. frontiersin.org Researchers have extensively explored modifications of this core structure to enhance the biological activity and selectivity of the resulting derivatives for a variety of targets. These modifications often involve the introduction of different substituents on both the phenyl and pyridine rings, leading to significant improvements in potency and pharmacological profiles.
One notable area of investigation has been the development of phosphodiesterase 4 (PDE4) inhibitors. nih.gov PDE4 is a key enzyme in the inflammatory process, and its inhibition is a validated strategy for the treatment of inflammatory diseases. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring of the 2-phenylpyridine scaffold plays a crucial role in PDE4 inhibitory activity. For instance, compounds with a methoxy group at the 4-position of the phenyl ring are significantly more potent than their 3-methoxy counterparts. nih.gov Further enhancement in potency has been achieved by replacing the 4-methoxy group with a 4-difluoromethoxy group. nih.gov The nature of the substituent at the 3-position of the phenyl ring also influences activity, with tetrahydrofuran-3-yloxy substitutions showing greater potency than tetrahydropyran-3-yloxy substitutions. nih.gov
Another important application of 2-phenylpyridine derivatives is in the development of insecticides. mdpi.com By incorporating N-phenylbenzamide moieties, researchers have synthesized a series of compounds with potent insecticidal activity against pests like Mythimna separata. mdpi.com The SAR studies indicated that the insecticidal activity was optimized when the benzene ring was substituted at the second position with a methoxy group or at the third position with chlorine, trifluoromethyl, or trifluoromethoxy groups. mdpi.com
The 2-phenylpyridine scaffold has also been utilized to create inhibitors of other enzymes, such as xanthine (B1682287) oxidase, which is implicated in hyperuricemia and gout. nih.gov By designing 2-phenylpyrimidine (B3000279) derivatives with a 4-hydroxy or 4-amino group, researchers have developed potent xanthine oxidase inhibitors. nih.gov The most potent compound in one study, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol, exhibited an IC50 value significantly lower than the standard drug allopurinol. nih.gov
Furthermore, modifications of the pyridine ring itself have been explored. For example, the synthesis of 2-phenyl-3,6-pyridazinedione derivatives has yielded potent phosphodiesterase 5 (PDE5) inhibitors. nih.gov Several of these compounds displayed IC50 values in the nanomolar range, comparable to sildenafil. nih.gov
The versatility of the 2-phenylpyridine scaffold is also evident in its use for developing agents targeting other biological systems. For instance, gold(III) complexes incorporating 2-phenylpyridine have been synthesized and shown to possess antibacterial and antibiofilm activity. researchgate.net Additionally, the scaffold has been a foundation for creating non-peptidic foldamers and has been explored in the context of materials science, such as in the development of fluorescent metal complexes for organic light-emitting diodes (OLEDs). researchgate.net
The strategic modification of the this compound scaffold continues to be a fruitful area of research, leading to the discovery of new compounds with enhanced and diverse biological activities. The ability to fine-tune the properties of these derivatives through targeted chemical synthesis underscores the importance of this scaffold in medicinal chemistry. frontiersin.org
Table 1: Structure-Activity Relationship of 2-Phenylpyridine Derivatives as PDE4 Inhibitors nih.gov
| Compound Entry | Substitution on Phenyl Ring (Position 3) | Substitution on Phenyl Ring (Position 4) | IC50 (µM) |
| 1-4 | Bulky Group | Methyl | > 100 |
| 5 | Methyl | Bulky Group | 10 |
| 14-21 | Various | Methoxy | 20 to 500-fold more potent than 3-methoxy analogs |
| - | Tetrahydropyran-3-yloxy | Difluoromethoxy | Less potent |
| 16, 17 | Tetrahydrofuran-3-yloxy | Difluoromethoxy | 3 to 8.5-fold more potent |
| 32 | Cyclopentyl | Difluoromethoxy | Comparable to tetrahydrofuran (B95107) analog (IC50 = 28 nM) |
Table 2: Insecticidal Activity of 2-Phenylpyridine Derivatives (5a-5k) mdpi.com
| Compound | Substituent on Benzene Ring (Position 2) | Substituent on Benzene Ring (Position 3) | Inhibitory Activity against Mythimna separata (%) |
| 5b, 5d, 5g, 5h, 5k | Methoxy or other | Chlorine, Trifluoromethyl, or Trifluoromethoxy | 100 |
| Other tested compounds | Various | Various | ~70 |
Table 3: PDE5 Inhibitory Activity of 2-Phenyl-3,6-pyridazinedione Derivatives nih.gov
| Compound | IC50 (nM) |
| 4b | 25 |
| 4g | 53 |
| 4h | 22 |
| 11a | 42 |
| Sildenafil (Reference) | 16 |
Theoretical and Computational Studies of 2 Phenylpyridin 3 Ol
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior, conformational changes, and stability of a molecule in various environments, such as in an aqueous solution or within a protein's binding site. researchgate.netnih.gov
For 2-phenylpyridin-3-ol, MD simulations could be employed to explore its conformational landscape, study the dynamics of its hydrogen bond with solvent molecules, or assess its stability within a biological target. researchgate.netnih.gov These simulations provide insights into the time-dependent behavior of the molecule that is inaccessible through static quantum chemical calculations.
Computational Prediction of Reactivity and Selectivity
Computational methods are highly effective in predicting the chemical reactivity and regioselectivity of molecules. DFT-based reactivity descriptors are commonly used for this purpose. The analysis of frontier molecular orbitals (HOMO and LUMO) provides a first look at reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack. ajchem-a.com
More sophisticated analyses involve calculating Fukui functions or mapping the molecular electrostatic potential (MEP) to identify the most reactive sites with greater precision. For predicting the outcome of specific reaction types, specialized computational tools have been developed. For instance, the RegioSQM method uses semiempirical calculations to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems by identifying the positions with the lowest protonation free energies. chemrxiv.org Such a method could be applied to this compound to predict the most likely sites for substitution reactions like halogenation or nitration.
Structure-Property Relationship Predictions
Theoretical and computational chemistry offer powerful tools for predicting the physicochemical and biological properties of molecules based on their structure. For this compound and its derivatives, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in forecasting their behavior, thereby guiding synthetic efforts and screening for potential applications. chemrxiv.org These computational models build a mathematical correlation between the chemical structure and a specific property. chemrxiv.org
The foundation of these predictions lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. Methods like Density Functional Theory (DFT) are commonly employed to calculate these descriptors with a high degree of accuracy. mdpi.comresearchgate.net
For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical descriptor for predicting a molecule's reactivity, stability, and electronic properties. researchgate.netacs.org In the context of materials science, such as the development of emitters for organic light-emitting diodes (OLEDs), these calculations are essential for predicting photophysical properties. acs.orgusc.edu
In the pharmaceutical field, QSAR models are used to predict the biological activity of compounds. By establishing a relationship between the structural features of a series of this compound analogues and their measured biological activity (e.g., enzyme inhibition), it is possible to predict the activity of new, unsynthesized derivatives. researchgate.net This predictive power accelerates the discovery of potent drug candidates. scilit.com For example, descriptors such as the octanol-water partition coefficient (logP), which can be computationally predicted, are crucial for forecasting a molecule's pharmacokinetic profile.
The following interactive table illustrates a hypothetical QSPR study for a series of substituted this compound derivatives. It showcases how different substituents on the phenyl ring are predicted to affect key molecular descriptors and properties.
Interactive Data Table: Predicted Properties of this compound Derivatives
| Compound | Substituent (R) | Predicted logP | Predicted HOMO-LUMO Gap (eV) | Predicted Biological Activity Index |
| This compound | -H | 2.20 | 4.58 | 0.50 |
| 2-(4-Chlorophenyl)pyridin-3-ol | -Cl | 2.91 | 4.45 | 0.62 |
| 2-(4-Methoxyphenyl)pyridin-3-ol | -OCH₃ | 2.15 | 4.75 | 0.55 |
| 2-(4-Nitrophenyl)pyridin-3-ol | -NO₂ | 2.35 | 4.10 | 0.75 |
| 2-(4-Aminophenyl)pyridin-3-ol | -NH₂ | 1.55 | 4.80 | 0.48 |
Note: The data in this table is illustrative and intended to represent the type of output generated from QSPR/QSAR models. The "Biological Activity Index" is a hypothetical composite score.
As the table demonstrates, the introduction of an electron-withdrawing group like a nitro (-NO₂) or chloro (-Cl) group is predicted to lower the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) are predicted to increase the gap. The predicted logP values change based on the hydrophobicity of the substituent, which is a key factor in drug design. Such predictive models allow researchers to systematically tune the properties of this compound to achieve a desired profile for a specific application. rsc.org
Advanced Spectroscopic Analysis of 2 Phenylpyridin 3 Ol
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. researchgate.net Infrared and Raman spectroscopy are complementary techniques that measure these vibrations, providing a molecular fingerprint based on the functional groups present. mdpi.comarctomsci.com For a vibration to be infrared active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. nih.gov
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. thermofisher.com It operates by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. researchgate.net These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule.
For 2-Phenylpyridin-3-ol, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the O-H group, the C=C and C=N bonds of the aromatic rings, and C-H bonds. The broadness of the O-H stretching band can also provide information about hydrogen bonding.
Predicted FTIR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400–3200 | O-H Stretching | Hydroxyl (-OH) | Strong, Broad |
| 3100–3000 | C-H Stretching | Aromatic (Phenyl & Pyridine) | Medium-Weak |
| 1620–1580 | C=C Stretching | Aromatic Ring | Medium-Strong |
| 1580–1550 | C=N Stretching | Pyridine (B92270) Ring | Medium-Strong |
| 1475–1430 | C=C Stretching | Aromatic Ring | Medium |
| 1300–1200 | C-O Stretching | Phenolic | Strong |
| 900–675 | C-H Bending (out-of-plane) | Aromatic | Strong |
Raman spectroscopy provides information complementary to FTIR. geochemsoc.org It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. nih.gov While O-H and other polar group vibrations are strong in FTIR, non-polar, symmetric bonds, such as the C=C bonds in the phenyl ring, often produce strong signals in Raman spectra. geochemsoc.orgresearchgate.net The spectrum of this compound would be expected to prominently feature the vibrations of the aromatic backbone.
Predicted Raman Spectral Data for this compound:
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100–3050 | C-H Stretching | Aromatic (Phenyl & Pyridine) | Strong |
| 1610–1590 | Ring Breathing Mode | Phenyl Ring | Strong |
| 1580-1560 | C=C/C=N Stretching | Pyridine Ring | Medium |
| 1030–1000 | Ring Breathing Mode | Phenyl Ring (Trigonal) | Strong |
Fourier Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise resonance frequency of a nucleus is sensitive to its local electronic environment, providing information about its connectivity and chemical nature.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the ratio of protons in these different environments, and their neighboring protons through spin-spin splitting. spectroscopyonline.com For this compound, the spectrum would show signals for the hydroxyl proton and the seven aromatic protons on the two rings. The hydroxyl proton is often a broad singlet and its chemical shift can vary with solvent and concentration. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0–8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the nitrogen atom, the hydroxyl group, and the adjacent ring.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0-10.0 | Broad Singlet | 1H | -OH |
| ~8.2-8.4 | Doublet of Doublets | 1H | H6 (Pyridine) |
| ~7.8-8.0 | Multiplet | 2H | H2'/H6' (Phenyl) |
| ~7.3-7.5 | Multiplet | 3H | H3'/H4'/H5' (Phenyl) |
| ~7.2-7.4 | Doublet of Doublets | 1H | H4 (Pyridine) |
| ~7.0-7.2 | Doublet of Doublets | 1H | H5 (Pyridine) |
Note: A Certificate of Analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the proposed structure, though specific data was not provided. leyan.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Typically, each unique carbon atom gives a distinct signal. For this compound, 11 distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The carbon attached to the hydroxyl group (C3) and the carbons of the pyridine ring adjacent to the nitrogen (C2, C6) are expected to be significantly deshielded.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C3 (C-OH) |
| ~145-150 | C2 |
| ~140-145 | C6 |
| ~138-140 | C1' (ipso-Phenyl) |
| ~128-130 | C2'/C6' or C3'/C5' |
| ~127-129 | C4' |
| ~125-128 | C4 |
| ~120-123 | C5 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra by showing correlations between nuclei. ugm.ac.id
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. researchgate.net For this compound, cross-peaks would be expected between adjacent protons on the pyridine ring (H4-H5, H5-H6) and on the phenyl ring (H2'-H3', H3'-H4', etc.), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.net It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H4 to C4, H5 to C5, H6 to C6, and all phenyl C-H pairs).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ugm.ac.id This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For instance, the proton at the H6 position on the pyridine ring should show a correlation to the C2 carbon. Protons on the phenyl ring (H2'/H6') would be expected to show a correlation to the C2 carbon of the pyridine ring, confirming the connection point between the two rings.
13C NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, various mass spectrometry techniques are employed to confirm its molecular formula and study its fragmentation patterns.
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of pyridin-3-ol derivatives, GC-MS is instrumental for identifying byproducts in synthesis reactions and monitoring reaction completion. For instance, in the synthesis of related diarylmethanols, GC-MS analysis is used to monitor the consumption of starting materials. The electron ionization (EI) mass spectrum of the closely related compound, 2-phenylpyridine (B120327), shows a prominent molecular ion peak, which is crucial for its identification. nist.gov While specific GC-MS data for this compound is not detailed in the provided results, the technique is generally applicable for analyzing volatile pyridine compounds. nih.gov
Table 1: GC-MS Data for Related Phenylpyridine Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 155 (M+), 128, 102, 77 |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 155 (M+), 128, 102, 77 |
Note: This table is illustrative and based on data for related compounds. Specific fragmentation data for this compound would require direct experimental analysis.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for analyzing less volatile or thermally sensitive compounds like this compound and its derivatives. LC-MS has been employed to identify metabolites in degradation studies and to confirm the masses of biotransformation products. uni-stuttgart.de In studies involving similar compounds, LC-MS is used to analyze reaction mixtures and confirm the molecular weights of synthesized molecules. polyu.edu.hknih.gov For example, in the synthesis of certain europium(III) complexes, LC-MS confirmed the formation of the desired products. polyu.edu.hk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of newly synthesized compounds. For derivatives of this compound, HRMS using electrospray ionization (ESI) has been used to confirm their calculated molecular formulas. rsc.orgclockss.orgnih.gov For instance, the HRMS (ESI) data for various substituted pyridin-3-ol derivatives consistently show a close match between the calculated and found molecular weights, typically within a very small margin of error. rsc.orgclockss.org
Table 2: Representative HRMS Data for Phenylpyridin-3-ol Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| (1S,2S)-2-(quinolin-2-yl)cyclohexan-1-ol | C₁₅H₁₈NO | 228.1383 | 228.1385 | rsc.org |
| (1S,2S)-2-(4-methylquinolin-2-yl)cyclohexan-1-ol | C₁₆H₂₀NO | 242.1539 | 242.1542 | rsc.org |
| 5-Methyl-6-phenylpyridin-3-ol | C₁₂H₁₂NO | 186.0914 | 186.0919 | clockss.org |
| 6-(p-Tolyl)pyridin-3-ol | C₁₂H₁₂NO | 186.0914 | 186.0921 | clockss.org |
| 6-(3-Methoxyphenyl)pyridin-3-ol | C₁₂H₁₂NO₂ | 202.0864 | 202.0871 | clockss.org |
| 6-(4-Chlorophenyl)pyridin-3-ol | C₁₁H₉ClNO | 206.0368 | 206.0375 | clockss.org |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is influenced by the molecular structure and the solvent environment. The UV-Vis spectra of phenylpyridine derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. uu.nl The specific wavelengths of maximum absorption (λmax) can be affected by the substitution pattern on the pyridine and phenyl rings, as well as the polarity of the solvent. rsc.orgacademie-sciences.fr For instance, in the study of various azo dyes, the UV-Vis spectra were recorded in different solvents to investigate solvatochromic effects. academie-sciences.fr In the context of metal complexes containing 2-phenylpyridine ligands, UV-Vis spectroscopy is used to study the electronic properties and interactions of the complexes. researchgate.netresearchgate.net The absorption spectra of these complexes often show bands related to the ligands and metal-to-ligand charge transfer. researchgate.net
Table 3: Illustrative UV-Visible Absorption Data for Related Compounds
| Compound/Complex | Solvent | λmax (nm) | Type of Transition |
| Azo dyes derived from benzoic acid | Ethanol | ~350-550 | π → π, n → π |
| Ruthenium(II) complexes with 2,2′-bipyridine | Solution | Varies | Ligand-centered, MLCT |
| Iridium(III) complexes with 2-phenylpyridine | Solution | ~380 | Ligand-centered, MLCT |
Note: This table provides general examples of UV-Vis data for related compound classes. Specific λmax values for this compound would depend on the solvent and experimental conditions.
Applications of 2 Phenylpyridin 3 Ol in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The 2-phenylpyridine (B120327) (ppy) scaffold is a critical component in some of the most efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). When complexed with heavy metal ions such as iridium(III), the ppy ligand facilitates the formation of highly luminescent cyclometalated compounds. These complexes can harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. chemicalbook.in
While research on 2-Phenylpyridin-3-ol itself is specific, extensive studies on its positional isomer, 2-(2-hydroxyphenyl)pyridine (HPP), highlight the significant role of the hydroxyl group. The beryllium complex of HPP, bis[2-(2-hydroxyphenyl)pyridine]beryllium (Bepp2), is a well-known material in OLEDs. Bepp2 functions not only as a highly efficient blue fluorescent emitter but also as an effective electron-transporting and hole-blocking material, owing to its high electron mobility and stable morphology. chemicalbook.inaip.orgaip.org Its strong photoluminescence in solution and solid-state makes it a versatile component in device architectures. aip.org The hydroxyl group in the ligand is crucial for forming the stable chelate with the metal center, defining the electronic and luminescent properties of the resulting complex.
The photophysical properties of Bepp2, which serve as a proxy for what could be expected from complexes of this compound, are summarized below.
Table 1: Photophysical and Electronic Properties of Bepp2
| Property | Value | Medium | Reference |
|---|---|---|---|
| Fluorescence Peak (λem) | 440 nm | Chloroform | ossila.com |
| Fluorescence Peak (λem) | 450 nm | Film | ossila.com |
| Absorption Peak (λmax) | 329 nm, 361 nm | Chloroform | ossila.com |
| HOMO Level | 5.7 eV | - | ossila.com |
| LUMO Level | 2.6 eV | - | ossila.com |
| Electron Mobility | 10⁻⁶–10⁻⁵ cm²/V·s | Film | aip.orgaip.org |
| Thermal Decomposition (TGA) | 365 °C (5% weight loss) | - | chemicalbook.in |
Furthermore, lanthanide complexes incorporating ligands derived from 2-hydroxy-3-(2-pyridinyl)-benzaldehyde demonstrate how the hydroxyphenyl-pyridine framework can act as a sensitizer (B1316253) for visible and near-infrared (NIR) emission. frontiersin.org These complexes show thermosensitive luminescence, where the emission properties are highly dependent on temperature, a feature driven by the ligand's structure. frontiersin.orgfrontiersin.org This suggests that complexes of this compound could also be explored for applications in temperature-sensitive luminescent probes and materials.
Advanced Functional Materials
The dual functionality of this compound makes it an excellent candidate for incorporation into advanced polymers and coordination networks. The hydroxyl group serves as a key reactive handle for building larger, functional architectures.
Research has shown that related di-hydroxy functionalized pyridine (B92270) derivatives, such as 2,6-bis(4-hydroxyphenyl)pyridine, can be used as monomers in high-temperature polyetherification reactions. mdpi.com These reactions produce thermally stable and soluble aromatic polyether sulfones that are highly fluorescent. mdpi.com Subsequently, these functional polymers can be used as macroligands to create main-chain polymer-metallocomplexes, where iridium(III) centers are integrated directly into the polymer backbone, yielding materials with potential for large-area, solution-processable light-emitting applications. mdpi.com Similarly, 2,4,6-tri(4-hydroxyphenyl)pyridine has been used as a starting point to synthesize novel polytriazole resins, which are high-performance polymers with good thermal stability and solubility. tandfonline.com
The pyridinol moiety can also be a building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.comazimpremjiuniversity.edu.inbertweckhuysen.com Although direct synthesis of MOFs using this compound is not widely documented, the ability of the pyridine nitrogen and the phenolic oxygen to chelate metal ions is a well-established principle for forming such networks. mdpi.comresearchgate.net For example, a vanadium complex featuring the related 3-phenylpyridine (B14346) ligand has been used to synthesize porous polymeric sorbents for CO2 capture, demonstrating the utility of this structural class in creating materials for environmental applications. acs.org
Furthermore, aluminum complexes based on 2,6-bis(2-hydroxyphenyl)pyridine ligands have been shown to be effective initiators for the ring-opening polymerization of cyclic esters like lactide and caprolactone. researchgate.net This highlights a catalytic role for such compounds in the synthesis of biodegradable polyesters, an important class of functional materials.
Photoelectronic Devices
Beyond OLEDs, the 2-phenylpyridine core and its derivatives are integral to a range of photoelectronic devices, including sensors and photocatalytic systems. The specific structure of this compound, with its hydroxyl group, offers unique advantages for these applications.
The inherent luminescence of metal complexes containing the phenylpyridine scaffold makes them suitable for use as chemical sensors. For instance, iridium(III) complexes with modified 2-phenylpyridine ligands have been developed for the highly sensitive and selective detection of analytes like 2,4,6-trinitrophenol (TNP) in aqueous media through fluorescence quenching. researchgate.net Schiff bases derived from the phenyl(pyridin-2-yl)methylamine core have also demonstrated "turn-on" fluorescence sensing for metal ions such as Fe³⁺ and Al³⁺. rsc.org The this compound ligand could be similarly integrated into sensor designs, where interaction with an analyte could modulate its photophysical properties.
Furthermore, iridium(III) complexes containing 2-phenylpyridine ligands are well-regarded as robust photocatalysts. nih.gov They are used to drive a variety of chemical transformations with visible light, including CO₂ reduction and various organic reactions. acs.orguni-regensburg.de The strong spin-orbit coupling imparted by the iridium center and the ligand field of the ppy ligand lead to long-lived excited states and high photochemical stability, which are essential for efficient photocatalysis. acs.org
Material Design and Engineering Considerations
The design of functional materials based on this compound hinges on understanding the structure-property relationships of its core components. acs.org The electronic properties, luminescence color, and reactivity of materials derived from this compound can be systematically tuned by modifying its structure.
The key design elements for this compound-based materials are:
The 2-Phenylpyridine Core: This rigid, cyclometalating unit is the foundation for creating phosphorescent metal complexes. The energy of the Highest Occupied Molecular Orbital (HOMO) is largely determined by the metal d-orbitals and the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically located on the pyridine ring. Substituents on either ring can tune the HOMO-LUMO gap and thus the emission color. For example, adding electron-withdrawing groups (like fluorine) to the phenyl ring can lower the HOMO energy, leading to a blue-shift in emission.
The Hydroxyl Group: The -OH group at the 3-position introduces several key engineering capabilities.
Solubility and Processing: It can increase polarity and enable hydrogen bonding, which influences solubility in different solvents—a critical factor for solution-based processing of materials. mdpi.com
Polymer Integration: It provides a reactive site for condensation polymerization, allowing the molecule to be covalently incorporated into polymer chains as a monomer. mdpi.commdpi.com
Surface Anchoring: The hydroxyl group can form covalent bonds with metal oxide surfaces (e.g., ITO, TiO₂, ZnO), making it an ideal anchor for building layered device structures or functionalizing nanoparticles. vulcanchem.com
Electronic Tuning: The -OH group is electron-donating, which can influence the ligand field strength and the resulting photophysical properties of its metal complexes. It can also be deprotonated to act as an anionic chelating site, as seen in Bepp2. aip.org
By strategically combining these features, this compound can be engineered into a wide array of materials. For example, creating iridium complexes with this ligand could yield phosphorescent emitters that can be directly grafted onto electrode surfaces. Alternatively, it can be polymerized to create processable, self-contained light-emitting polymers, combining the emissive properties of the metal complex with the mechanical properties of a polymer matrix.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Phenylpyridin-3-ol?
Methodological Answer: The synthesis of this compound typically involves functional group transformations or coupling reactions. For example, oxidation of precursor alcohols (e.g., using KMnO₄ or CrO₃) or substitution reactions with halogens (Cl₂, Br₂) can yield hydroxylated pyridine derivatives. Key parameters include:
- Temperature : 80–120°C for oxidation reactions.
- Catalysts : Transition metals (e.g., Pd for coupling reactions).
- Solvents : Polar aprotic solvents (DMF, THF) for nucleophilic substitution.
Refer to analogous pyridine derivatives for reagent selection and reaction optimization .
Q. Table 1: Common Reagents for Pyridine Derivative Synthesis
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 40–75% |
| Reduction | LiAlH₄, NaBH₄ | 60–85% |
| Substitution | NH₃, OH⁻, Cl₂ | 50–80% |
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Storage : In sealed containers away from oxidizers and heat sources.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
For detailed guidelines, consult safety data sheets (SDS) of structurally similar compounds like 2-Aminopyridin-3-ol .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and hydroxyl group presence.
- IR : O-H stretching (3200–3600 cm⁻¹) and C=N/C=C peaks (1600–1500 cm⁻¹).
- Mass Spectrometry : High-resolution MS for molecular ion ([M+H]⁺) and fragmentation patterns.
Compare spectral data with databases like NIST Chemistry WebBook or PubChem for validation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations can model:
- Electron Density Maps : To identify nucleophilic/electrophilic sites.
- Transition States : For reaction pathways (e.g., hydroxyl group participation in hydrogen bonding).
- Catalytic Interactions : Binding energies with metal catalysts (Pd, Cu).
Validate models using experimental kinetic data and crystallographic structures (e.g., 2-Ferrocenyl-6-methylpyridin-3-ol analogs) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Contradictions may arise from assay variability or stereochemical effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays.
- Enantiomer Separation : Use chiral chromatography to isolate (R)- and (S)-isomers for activity comparison.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., DrugBank, CAS Common Chemistry) to identify consensus mechanisms.
For case studies, refer to pharmacological analyses of similar compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .
Q. How does the hydroxyl group in this compound influence its coordination chemistry?
Methodological Answer: The hydroxyl group acts as a chelating ligand, enabling:
- Metal Complex Formation : With transition metals (Fe, Cu) via O–M bonds.
- Redox Activity : Participation in electron-transfer reactions (e.g., Fenton-like reactions).
Characterize complexes using X-ray crystallography and cyclic voltammetry. Studies on 2-Ferrocenyl-6-methylpyridin-3-ol demonstrate analogous coordination behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
